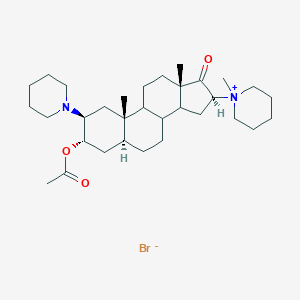
5-alpha-Androstan-17-one, 3-alpha-acetoxy-16-beta-pipecolinio-2-beta-piperidino-, bromide
Descripción general
Descripción
Meglumine metrizoate is a compound used primarily as a contrast medium in medical imaging. It is a salt formed from the combination of meglumine and metrizoic acid. This compound is known for its high osmolality, which can lead to a higher risk of allergic reactions. Despite this, it has been widely used in various diagnostic procedures, particularly in angiography .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of meglumine metrizoate involves the reaction of metrizoic acid with meglumine. Metrizoic acid is first prepared through the iodination of 3,5-diamino-2,4,6-triiodobenzoic acid. This iodinated compound is then reacted with meglumine under controlled conditions to form the final product, meglumine metrizoate .
Industrial Production Methods
In industrial settings, the production of meglumine metrizoate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Meglumine metrizoate primarily undergoes substitution reactions due to the presence of iodine atoms in its structure. These reactions can involve the replacement of iodine atoms with other functional groups under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving meglumine metrizoate include reducing agents like sodium thiosulfate and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of meglumine metrizoate depend on the specific reagents and conditions used. For example, the reduction of iodine atoms can lead to the formation of deiodinated derivatives, while oxidation reactions can produce iodinated by-products .
Aplicaciones Científicas De Investigación
Meglumine metrizoate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various analytical techniques. In biology, it serves as a contrast agent in imaging studies to visualize biological structures and processes. In medicine, it is used in diagnostic procedures such as angiography to enhance the visibility of blood vessels. Additionally, it has applications in the pharmaceutical industry for the development of new diagnostic agents .
Mecanismo De Acción
The mechanism of action of meglumine metrizoate involves its ability to absorb X-rays due to the presence of iodine atoms. When injected into the body, it enhances the contrast of blood vessels and other structures in X-ray imaging. The compound interacts with the tissues and fluids in the body, allowing for clear visualization of the target areas. The molecular targets and pathways involved in its action are primarily related to its physical properties rather than specific biochemical interactions .
Comparación Con Compuestos Similares
Similar Compounds
Metrizamide: Another contrast medium with similar applications but different chemical properties.
Iohexol: A nonionic contrast medium that is often compared with meglumine metrizoate due to its lower osmolality and reduced risk of allergic reactions
Uniqueness
Meglumine metrizoate is unique in its high osmolality, which provides excellent contrast in imaging studies but also poses a higher risk of adverse reactions. Its combination of meglumine and metrizoic acid gives it distinct chemical properties that differentiate it from other contrast media .
Propiedades
IUPAC Name |
[(2S,3S,5S,10S,13S,16S)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H53N2O3.BrH/c1-22(35)37-29-19-23-11-12-24-25(32(23,3)21-27(29)33-15-7-5-8-16-33)13-14-31(2)26(24)20-28(30(31)36)34(4)17-9-6-10-18-34;/h23-29H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24?,25?,26?,27-,28-,29-,31-,32-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJLDTOFIAZONV-VLENUTSUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5=O)[N+]6(CCCCC6)C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CCC3C([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5(C3C[C@@H](C5=O)[N+]6(CCCCC6)C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964796 | |
| Record name | 3-(Acetyloxy)-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-(piperidin-1-yl)androstane bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50587-93-4 | |
| Record name | Piperidinium, 1-(3-alpha-acetoxy-17-oxo-2-beta-piperidino-5-alpha-androstan-16-beta-yl)-1-methyl-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050587934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Acetyloxy)-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-(piperidin-1-yl)androstane bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


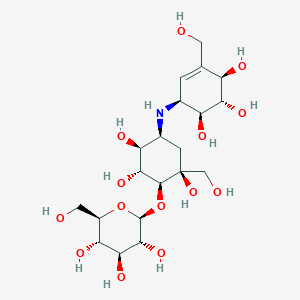




![(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide](/img/structure/B27498.png)

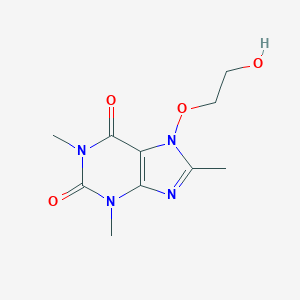
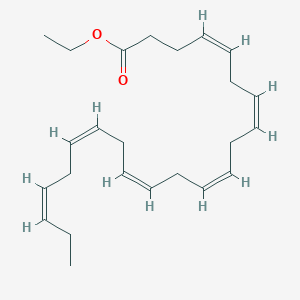
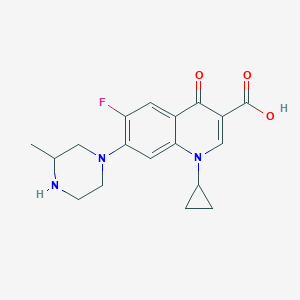
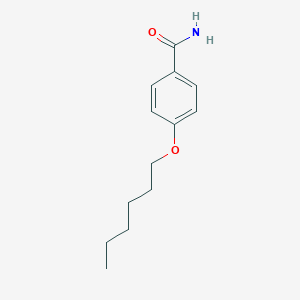
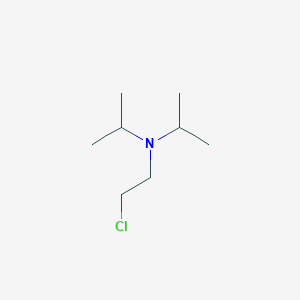

![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B27522.png)
